2,5-Dihydro-1,2,4-triazin-6(1H)-one
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Overview
Description
2,5-Dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2,5-Dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a scaffold for drug design.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2,5-Dihydro-1,2,4-triazin-6(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity.
Comparison with Similar Compounds
2,5-Dihydro-1,2,4-triazin-6(1H)-one can be compared with other similar compounds, such as:
1,2,4-Triazine: A related compound with a similar ring structure but different substitution patterns.
1,3,5-Triazine: Another triazine derivative with a different arrangement of nitrogen atoms in the ring.
Pyrimidine: A heterocyclic compound with a similar nitrogen-containing ring but different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
76990-32-4 |
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Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2,5-dihydro-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C3H5N3O/c7-3-1-4-2-5-6-3/h2H,1H2,(H,4,5)(H,6,7) |
InChI Key |
ZXPNLUAHRZCDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NNC=N1 |
Origin of Product |
United States |
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